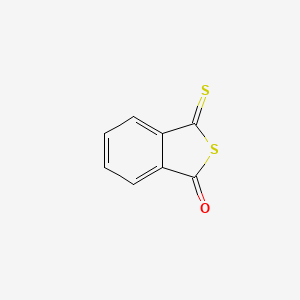
3-Sulfanylidene-2-benzothiophen-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanylidene-2-benzothiophen-1(3H)-one is a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidene-2-benzothiophen-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a benzothiophene derivative with a sulfur source under controlled temperature and pressure.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out in large reactors. These methods prioritize yield, purity, and cost-effectiveness. Specific details would depend on the exact synthetic route chosen.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the sulfur atom to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions would vary depending on the specific substitution reaction, but could include the use of catalysts or specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the benzothiophene ring.
Applications De Recherche Scientifique
3-Sulfanylidene-2-benzothiophen-1(3H)-one and similar compounds are of interest in several research areas:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers or as additives in various industrial processes.
Mécanisme D'action
The mechanism of action for 3-Sulfanylidene-2-benzothiophen-1(3H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: A simpler structure without the sulfanylidene group.
Thiophene: A five-membered ring containing sulfur, but lacking the benzene ring.
Benzothiazole: Contains both sulfur and nitrogen in the heterocyclic ring.
Uniqueness
3-Sulfanylidene-2-benzothiophen-1(3H)-one is unique due to the presence of the sulfanylidene group, which can impart distinct chemical reactivity and potential biological activity compared to its simpler analogs.
Propriétés
Numéro CAS |
112270-93-6 |
|---|---|
Formule moléculaire |
C8H4OS2 |
Poids moléculaire |
180.3 g/mol |
Nom IUPAC |
3-sulfanylidene-2-benzothiophen-1-one |
InChI |
InChI=1S/C8H4OS2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
Clé InChI |
UECLXMODUHVQMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
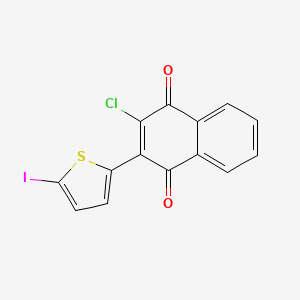
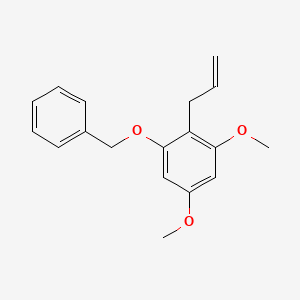
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
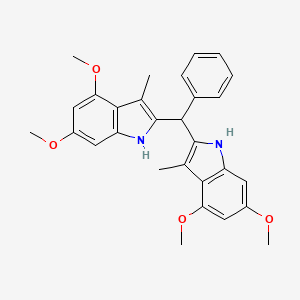
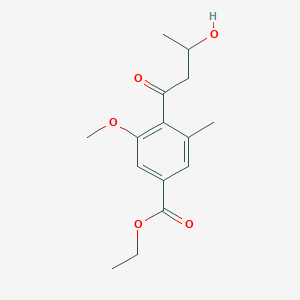
![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
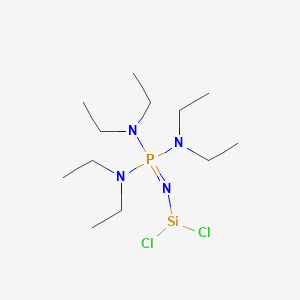
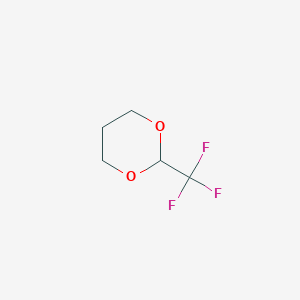
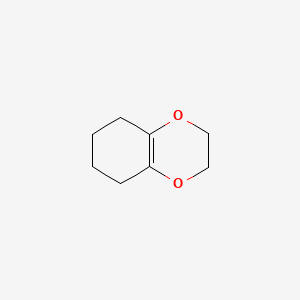

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
